molecular formula C7H12ClN3O2 B1380638 2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride CAS No. 1431966-34-5

2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride

Cat. No.: B1380638
CAS No.: 1431966-34-5
M. Wt: 205.64 g/mol
InChI Key: WZWSXARRGYWZLX-UHFFFAOYSA-N
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Description

2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with an amino group and a methyl group, making it a valuable scaffold for the development of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3(5)-aminopyrazoles with suitable electrophiles under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, oxides, and reduced derivatives. These products can have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor agonists/antagonists.

    Medicine: This compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a methyl group on the pyrazole ring makes it a versatile scaffold for the development of various derivatives with potential therapeutic and industrial applications .

Properties

IUPAC Name

2-(4-amino-5-methylpyrazol-1-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-4-6(8)3-9-10(4)5(2)7(11)12;/h3,5H,8H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWSXARRGYWZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(C)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431966-34-5
Record name 1H-Pyrazole-1-acetic acid, 4-amino-α,5-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431966-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride
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2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride

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